molecular formula C19H22N8O3S B11181507 N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide

N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide

Cat. No.: B11181507
M. Wt: 442.5 g/mol
InChI Key: GIQKNRONQDUGHE-UHFFFAOYSA-N
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Description

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE is a complex organic compound that features a combination of several functional groups, including an amino group, a piperazine ring, a pyridine ring, a triazole ring, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, typically using methanesulfonyl chloride and a base.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to attach various aromatic or heteroaromatic groups to the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE can be compared with other similar compounds, such as:

    N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the triazole and piperazine rings.

    Imidazo[1,2-a]pyridines: These compounds contain a fused imidazole and pyridine ring system but differ in their overall structure and functional groups.

    Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole and pyrimidine ring system and are studied for their kinase inhibitory activity.

Properties

Molecular Formula

C19H22N8O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C19H22N8O3S/c1-31(29,30)23-14-5-7-15(8-6-14)27-18(20)17(22-24-27)19(28)26-12-10-25(11-13-26)16-4-2-3-9-21-16/h2-9,23H,10-13,20H2,1H3

InChI Key

GIQKNRONQDUGHE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N

Origin of Product

United States

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